6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[1-(Tricyclo[3311~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves multiple steps. The tricyclic structure is typically synthesized through a series of cyclization reactions. The key steps include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized using a domino Michael addition and intramolecular Aldol reaction.
Functionalization: The tricyclic core is then functionalized with various substituents to introduce the carbamoyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tricyclic core or other functional groups.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
6-{[1-(Tricyclo[331
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could make it a candidate for drug development and other biomedical applications.
Medicine: The compound could be explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Its unique properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The tricyclic structure could play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures like:
Uniqueness
What sets 6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid apart is its specific combination of functional groups and the unique tricyclic core. This combination can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H29NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-[1-(1-adamantyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H29NO3/c1-12(20-9-13-6-14(10-20)8-15(7-13)11-20)21-18(22)16-4-2-3-5-17(16)19(23)24/h2-3,12-17H,4-11H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
LWNFGAHZGNWAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CC=CCC4C(=O)O |
Origin of Product |
United States |
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